2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride 2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15955260
InChI: InChI=1S/C11H16N2O.ClH/c1-9(11-4-2-3-6-13-11)14-10-5-7-12-8-10;/h2-4,6,9-10,12H,5,7-8H2,1H3;1H/t9?,10-;/m0./s1
SMILES:
Molecular Formula: C11H17ClN2O
Molecular Weight: 228.72 g/mol

2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride

CAS No.:

Cat. No.: VC15955260

Molecular Formula: C11H17ClN2O

Molecular Weight: 228.72 g/mol

* For research use only. Not for human or veterinary use.

2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride -

Specification

Molecular Formula C11H17ClN2O
Molecular Weight 228.72 g/mol
IUPAC Name 2-[1-[(3S)-pyrrolidin-3-yl]oxyethyl]pyridine;hydrochloride
Standard InChI InChI=1S/C11H16N2O.ClH/c1-9(11-4-2-3-6-13-11)14-10-5-7-12-8-10;/h2-4,6,9-10,12H,5,7-8H2,1H3;1H/t9?,10-;/m0./s1
Standard InChI Key IEJXACWXMITJJO-FTCYEJDNSA-N
Isomeric SMILES CC(C1=CC=CC=N1)O[C@H]2CCNC2.Cl
Canonical SMILES CC(C1=CC=CC=N1)OC2CCNC2.Cl

Introduction

2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride is a chemical compound with the CAS number 1421057-86-4. It consists of a pyridine ring connected to an ethyl chain, which is further linked to a pyrrolidine ring through an oxygen atom . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure.

Synthesis and Preparation

The synthesis of 2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine-based compounds. The specific synthesis route may vary depending on the availability of starting materials and desired yield. Common methods involve etherification reactions, where the pyridine derivative is linked to the pyrrolidine ring through an ether bond.

Potential Applications

While specific applications of 2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride are not well-documented, compounds with similar structures are often explored for their pharmacological properties. Pyridine and pyrrolidine derivatives are known for their roles in various biological systems, including neurotransmitter modulation and enzyme inhibition.

Suppliers and Availability

This compound is available from several chemical suppliers, including those listed on platforms like ChemicalBook and EvitaChem . Suppliers often provide detailed product information, including purity, packaging options, and safety data sheets (SDS).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator